molecular formula C44H68O20S B12783462 Glycoside J-4 CAS No. 94921-23-0

Glycoside J-4

Cat. No.: B12783462
CAS No.: 94921-23-0
M. Wt: 949.1 g/mol
InChI Key: MOAREQZIZKPJBU-KUCFUSEXSA-N
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Description

Glycoside J-4 is a compound belonging to the class of glycosides, which are molecules where a sugar is bound to a non-carbohydrate moiety Glycosides are widely found in nature and have significant biological and pharmacological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Glycoside J-4 typically involves the coupling of a glycosyl donor and a glycosyl acceptor. The glycosyl donor is a sugar molecule with a suitable leaving group at the anomeric position, while the glycosyl acceptor is a molecule with a nucleophilic hydroxyl group. The reaction is initiated using an activator, often a Lewis acid, which facilitates the formation of the glycosidic bond .

Industrial Production Methods

Industrial production of this compound can be achieved through enzymatic synthesis, which offers high specificity and efficiency. Enzymes such as glycosyltransferases are used to catalyze the transfer of sugar moieties to the acceptor molecules. This method is advantageous due to its mild reaction conditions and high yield .

Chemical Reactions Analysis

Types of Reactions

Glycoside J-4 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can lead to the formation of carboxylic acids, while reduction can yield alcohols .

Scientific Research Applications

Glycoside J-4 has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Glycoside J-4 involves its interaction with specific molecular targets and pathways. Glycosides typically exert their effects by binding to enzymes or receptors, thereby modulating their activity. For instance, this compound may inhibit certain enzymes involved in inflammatory pathways, leading to reduced inflammation .

Comparison with Similar Compounds

Similar Compounds

    Amylose: A polysaccharide composed of α-1,4-linked glucose units.

    Amylopectin: A branched polysaccharide with α-1,4 and α-1,6 linkages.

    Sucrose: A disaccharide composed of glucose and fructose.

    Lactose: A disaccharide composed of glucose and galactose.

Uniqueness

Glycoside J-4 is unique due to its specific glycosidic linkage and the nature of its non-carbohydrate moiety. This uniqueness imparts distinct biological activities and potential therapeutic applications that are not observed with other glycosides .

Properties

CAS No.

94921-23-0

Molecular Formula

C44H68O20S

Molecular Weight

949.1 g/mol

IUPAC Name

[(3S,4R,5R,6S)-4-hydroxy-5-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxy-6-[(1S,2S,4S,6R,7S,8R,9S,12S,13R,14R,16R)-7,9,13-trimethyl-5'-methylidene-16-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2'-oxane]-14-yl]oxyoxan-3-yl] hydrogen sulfate

InChI

InChI=1S/C44H68O20S/c1-18-8-11-44(57-16-18)19(2)30-26(63-44)14-25-23-7-6-21-12-22(59-40-37(52)35(50)32(47)27(15-45)60-40)13-29(43(21,5)24(23)9-10-42(25,30)4)61-41-38(33(48)28(17-56-41)64-65(53,54)55)62-39-36(51)34(49)31(46)20(3)58-39/h6,19-20,22-41,45-52H,1,7-17H2,2-5H3,(H,53,54,55)/t19-,20-,22+,23+,24-,25-,26-,27+,28-,29+,30-,31-,32+,33-,34+,35-,36+,37+,38+,39-,40+,41-,42-,43-,44+/m0/s1

InChI Key

MOAREQZIZKPJBU-KUCFUSEXSA-N

Isomeric SMILES

C[C@H]1[C@H]2[C@H](C[C@@H]3[C@@]2(CC[C@H]4[C@H]3CC=C5[C@@]4([C@@H](C[C@@H](C5)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O)O[C@H]7[C@@H]([C@H]([C@H](CO7)OS(=O)(=O)O)O)O[C@H]8[C@@H]([C@@H]([C@H]([C@@H](O8)C)O)O)O)C)C)O[C@]19CCC(=C)CO9

Canonical SMILES

CC1C2C(CC3C2(CCC4C3CC=C5C4(C(CC(C5)OC6C(C(C(C(O6)CO)O)O)O)OC7C(C(C(CO7)OS(=O)(=O)O)O)OC8C(C(C(C(O8)C)O)O)O)C)C)OC19CCC(=C)CO9

Origin of Product

United States

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